2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
The compound “2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves acylation reactions . For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, N-(3-Amino-4-methylphenyl)benzamide was synthesized in a microreactor system, and the reaction kinetics parameters were determined . Another study reported the synthesis of new [4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Scientific Research Applications
Antioxidant Activity
This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals, which can lead to various diseases including cancer and heart disease .
Antibacterial Activity
Research suggests that benzamide derivatives like this compound may exhibit antibacterial activities, which could be useful in developing new antibiotics to combat resistant bacterial strains .
Antitumor Agents
Benzamide derivatives have been recommended as potential antitumor agents, which could lead to new treatments for various forms of cancer .
Anti-Alzheimer Agents
There is potential for this compound to act as an anti-Alzheimer agent, providing a new avenue for the treatment of neurodegenerative diseases .
Antidiabetic Agents
The compound may also have applications as an antidiabetic agent, contributing to the management or treatment of diabetes .
Antiparasitic Agents
Its antiparasitic properties could be significant in the development of treatments against parasitic infections .
Antimicrobial Agents
As an antimicrobial agent, this compound could be used in the development of treatments against various microbial infections .
Chemosensing Applications
Benzamide derivatives are used in material science, such as in chemosensing, which involves the detection and quantification of chemical substances .
Each of these applications represents a unique field where “2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” could potentially make a significant impact. Further research and development are necessary to fully realize these applications.
Springer Link - Synthesis, characterization, antioxidant, and antibacterial activities IntechOpen - Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole Derivatives RSC Publishing - Recent achievements in the synthesis of benzimidazole derivatives
Mechanism of Action
Target of Action
Similar compounds with benzamide and benzimidazole moieties have shown significant interactions with proteins like human glucokinase (gk) and bacterial cell division protein ftsz .
Mode of Action
Based on the structural similarity to other benzamide and benzimidazole derivatives, it can be hypothesized that this compound might interact with its targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to glucose metabolism and bacterial cell division .
Pharmacokinetics
The compound’s molecular weight (225293 Da ) suggests that it might have good oral bioavailability, as compounds with a molecular weight under 500 Da generally have better absorption and distribution profiles.
Result of Action
Similar compounds have shown significant hypoglycemic effects and antibacterial activity .
properties
IUPAC Name |
2-methyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-6-5-8-17(12-15)23-14-21(26)20-13-18(10-11-22(20)28-23)25-24(27)19-9-4-3-7-16(19)2/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTQQVBVCDRFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
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